molecular formula C8H10O B1610935 1,2,2,2-Tetradeuterio-1-phenylethanol CAS No. 90162-44-0

1,2,2,2-Tetradeuterio-1-phenylethanol

Cat. No. B1610935
CAS RN: 90162-44-0
M. Wt: 126.19 g/mol
InChI Key: WAPNOHKVXSQRPX-CWIRFKENSA-N
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Description

1,2,2,2-Tetradeuterio-1-phenylethanol is a chemical compound with the molecular formula C8H6D4O . It is similar to 1-Phenylethanol, which is a colorless liquid with a mild gardenia-hyacinth scent .


Synthesis Analysis

The synthesis of 1-Phenylethanol, a compound similar to 1,2,2,2-Tetradeuterio-1-phenylethanol, has been studied extensively. One method involves the selective hydrogenation of acetophenone over alumina-supported Co catalysts . Another approach involves several laboratory methods for the synthesis of phenols .


Molecular Structure Analysis

The molecular structure of 1,2,2,2-Tetradeuterio-1-phenylethanol is C8H6D4O . It is similar to (±)-1-phenylethanol, which has a molecular formula of C8H10O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,2,2-Tetradeuterio-1-phenylethanol include a molecular weight of 126.18900 g/mol , a density of 1.045 g/mL at 25ºC , and a boiling point of 204ºC/745 mmHg .

Scientific Research Applications

Synthetic Intermediates

1,2,2,2-Tetradeuterio-1-phenylethanol is used as a synthetic intermediate in organic chemistry. Its deuterated form is particularly valuable for synthesizing compounds where isotopic labeling is required. This allows for the tracing of the compound’s incorporation into more complex molecules and can be used to study reaction mechanisms .

NMR Solvent Studies

Due to its deuterated nature, this compound is an excellent choice for use as an NMR solvent to study the structure, reaction mechanism, and reaction kinetics of organic compounds. The presence of deuterium atoms makes it suitable for NMR spectroscopy, providing clearer signals for analysis .

Metabolic Research

In metabolic research, 1,2,2,2-Tetradeuterio-1-phenylethanol can be used for stable isotope labeling. This allows researchers to study metabolic pathways in vivo safely, as the deuterated compounds can be traced through various metabolic processes without altering the system’s natural function .

Environmental Standards

This compound is also used as an environmental pollutant standard. Its stable isotope-labeled form can be used for the detection of air, water, soil, sediment, and food contaminants. It helps in accurately quantifying the presence of phenylethanol-related compounds in environmental samples .

Pharmaceutical Industry

In the pharmaceutical industry, 1,2,2,2-Tetradeuterio-1-phenylethanol serves as a stable isotope-labeled internal standard. It is used for the analysis of phenylethanol in various matrices during drug development and quality control processes .

Clinical Diagnostics

Isotopes like 1,2,2,2-Tetradeuterio-1-phenylethanol are used in clinical diagnostics for imaging, diagnosis, and newborn screening. The compound’s labeled form allows for precise tracking within the body, aiding in the diagnosis of various diseases .

Safety and Hazards

The safety data sheet for 1-Phenylethanol, a similar compound, indicates that it is a combustible liquid, harmful if swallowed, and causes serious eye irritation . It is recommended to avoid ingestion and inhalation, and to wear protective equipment when handling .

Mechanism of Action

Target of Action

1,2,2,2-Tetradeuterio-1-phenylethanol, also known as 2-phenylethanol, is primarily known for its antimicrobial activity . It targets a variety of phytopathogenic fungi, including Penicillium molds . The compound’s primary targets are the mitochondria and the nucleus of these fungi .

Mode of Action

The compound interacts with its targets by inhibiting their normal function . It has been found to up-regulate genes involved with the peroxisome, regulation of autophagy, phosphatidylinositol signaling system, protein processing in the endoplasmic reticulum, and fatty acid metabolism . It also inhibits the ribosome, RNA polymerase, DNA replication, amino acid biosynthesis, aminoacyl-tRNA biosynthesis, and cell cycle .

Biochemical Pathways

The compound affects several biochemical pathways. It up-regulates the peroxisome and phosphatidylinositol signaling system, which are involved in lipid metabolism and intracellular signaling respectively . It also affects protein processing in the endoplasmic reticulum, which is crucial for protein folding and transport . Additionally, it inhibits the ribosome and RNA polymerase, thereby affecting protein synthesis and RNA transcription .

Pharmacokinetics

It has a molecular weight of 126.18900, a density of 1.045 g/mL at 25ºC, a boiling point of 204ºC/745 mmHg, and a melting point of 19-20ºC . These properties suggest that the compound is likely to have good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of the growth of phytopathogenic fungi . By targeting the mitochondria and nucleus of these fungi, it disrupts their normal function and inhibits their growth .

properties

IUPAC Name

1,2,2,2-tetradeuterio-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPNOHKVXSQRPX-CWIRFKENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20575821
Record name 1-Phenyl(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,2,2-Tetradeuterio-1-phenylethanol

CAS RN

90162-44-0
Record name 1-Phenyl(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenylethan-1,2,2,2-d4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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